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Compound of Interest

Compound Name: Tetrahydrofurfurylamine

Cat. No.: B043090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Tetrahydrofurfurylamine (C₅H₁₁NO), a versatile building block in chemical synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering a foundational dataset for its identification,

characterization, and application in research and development.

Spectroscopic Data Summary
The following tables summarize the essential NMR, IR, and MS data for

Tetrahydrofurfurylamine.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.9 - 4.1 m 1H H-5 (CH-O)

~3.6 - 3.8 m 2H H-2 (CH₂-O)

~2.6 - 2.8 m 2H H-6 (CH₂-N)

~1.8 - 2.0 m 2H H-3 (CH₂)

~1.5 - 1.7 m 2H H-4 (CH₂)

~1.2 (variable) br s 2H NH₂

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The

NH₂ signal is often broad and its chemical shift is dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~78.0 C-5 (CH-O)

~68.0 C-2 (CH₂-O)

~45.0 C-6 (CH₂-N)

~29.0 C-3 or C-4 (CH₂)

~26.0 C-4 or C-3 (CH₂)

Note: Data is compiled from typical values for substituted tetrahydrofurans and primary amines.

SpectraBase indicates that ¹³C NMR data is available for Tetrahydrofurfurylamine in

Chloroform-d.[1]

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Vibration Description

3400 - 3250 N-H stretch
Two bands, characteristic of a

primary amine.[2]

2950 - 2850 C-H stretch Aliphatic C-H bonds.[2]

1650 - 1580 N-H bend
Scissoring vibration of the

primary amine.

1100 - 1000 C-O stretch
Strong absorption typical for

ethers.

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation

101 [M]⁺˙ (Molecular Ion)

71 [M - CH₂NH₂]⁺ or Ring-opened fragment

43 C₃H₇⁺

30 [CH₂=NH₂]⁺ (Base Peak)

Note: The molecular weight of Tetrahydrofurfurylamine is 101.15 g/mol , consistent with the

Nitrogen Rule which states that a molecule with an odd number of nitrogen atoms will have an

odd nominal molecular mass.[3][4][5][6][7] The base peak at m/z 30 is a classic indicator of a

primary amine due to stable iminium ion formation from α-cleavage.[8][9][10][11][12][13]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of Tetrahydrofurfurylamine in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://webspectra.chem.ucla.edu/irtable.html
https://webspectra.chem.ucla.edu/irtable.html
https://www.benchchem.com/product/b043090?utm_src=pdf-body
https://www.chemistrysteps.com/nitrogen-rule-mass-spectrometry/
https://grokipedia.com/page/Nitrogen_rule
https://www.orgchemboulder.com/Spectroscopy/MS/nitrogenrule.shtml
https://en.wikipedia.org/wiki/Nitrogen_rule
https://chem.libretexts.org/Ancillary_Materials/Worksheets/Worksheets%3A_Analytical_Chemistry_II/Mass_Spectrometry%3A_Nitrogen_Rule
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://www.jove.com/science-education/v/13048/mass-spectrometry-amine-fragmentation
https://www.chemistrysteps.com/alpha-cleavage/
https://m.youtube.com/watch?v=0cYVbJ4WwGs
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/06%3A_INTERPRETATION/6.05%3A_Amine_Fragmentation
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b043090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ =

0.00 ppm).

¹H NMR Acquisition:

Instrument: 400 MHz (or higher) NMR Spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16.

Relaxation Delay: 1-2 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction

to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

To confirm the NH₂ protons, a D₂O exchange experiment can be performed; adding a drop

of D₂O will cause the NH₂ peak to disappear.

¹³C NMR Acquisition:

Instrument: 100 MHz (or corresponding frequency) NMR Spectrometer.

Pulse Sequence: Standard proton-decoupled pulse program (e.g., zgpg30).

Number of Scans: 128 or more, depending on concentration and instrument sensitivity.

Relaxation Delay: 2 seconds.

Data Processing: Apply Fourier transformation with exponential multiplication, phase

correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g.,

CDCl₃ at 77.16 ppm) or TMS (0.00 ppm).

2.2 Infrared (IR) Spectroscopy

Sample Preparation: As Tetrahydrofurfurylamine is a liquid, a "neat" sample is prepared.

[14] Place one drop of the liquid onto the surface of one NaCl or KBr salt plate. Carefully

place a second salt plate on top to create a thin, uniform liquid film between the plates.
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Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Technique: Transmission.

Procedure: Obtain a background spectrum of the clean, empty salt plates. Place the

prepared sample holder into the instrument's sample compartment. Acquire the sample

spectrum over a range of approximately 4000 to 600 cm⁻¹. The final spectrum is the ratio

of the sample scan to the background scan.

2.3 Mass Spectrometry (MS)

Sample Preparation & Introduction:

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for a volatile

amine.

Preparation: Prepare a dilute solution of Tetrahydrofurfurylamine (e.g., ~1 mg/mL) in a

volatile organic solvent like methanol or dichloromethane.

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injector port.

Data Acquisition:

GC Conditions:

Column: A suitable capillary column (e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate.

Oven Program: Start at a low temperature (e.g., 50°C), then ramp to a higher

temperature (e.g., 250°C) to ensure elution.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 25 - 200.

Mandatory Visualizations
3.1 Experimental Workflow The following diagram illustrates the general workflow for the

spectroscopic analysis of Tetrahydrofurfurylamine.
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A generalized workflow for spectroscopic analysis.

3.2 Mass Spectrometry Fragmentation Pathway

The primary fragmentation pathway for Tetrahydrofurfurylamine upon electron ionization is

alpha-cleavage, which accounts for the observed base peak at m/z 30.[8][9][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b043090?utm_src=pdf-body
https://www.benchchem.com/product/b043090?utm_src=pdf-body-img
https://www.benchchem.com/product/b043090?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.03%3A_Mass_Spectrometry_of_Some_Common_Functional_Groups
https://www.jove.com/science-education/v/13048/mass-spectrometry-amine-fragmentation
https://www.chemistrysteps.com/alpha-cleavage/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Alpha-Cleavage Fragmentation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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